molecular formula C16H19NO3S B2929834 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396887-04-9

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2929834
CAS No.: 1396887-04-9
M. Wt: 305.39
InChI Key: SKVZZDOQWARBIT-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds structurally related to the query compound, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant antibacterial and antifungal properties, alongside profound antioxidant potential. Such research underscores the potential of cyclopropyl and thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis and Bioactivity of Schiff Bases

Research into cycloalkylthiophene Schiff bases and their metal complexes has demonstrated effective antibacterial and antifungal activities against a variety of pathogenic strains. These studies highlight the utility of cyclopropyl and thiophene moieties in the design of bioactive compounds with potential applications in addressing drug-resistant microbial infections (Altundas et al., 2010).

Larvicidal Properties

The synthesis of carboxamide derivatives related to cis-permethrin has explored their larvicidal properties against mosquito larvae. This research provides a foundation for developing new insecticidal compounds leveraging the structural attributes of cyclopropylcarboxamides, potentially contributing to vector control strategies (Taylor et al., 1998).

Crystal Structure Analysis

Studies on the crystal structure of thiophene derivatives offer insights into the molecular interactions and stability of such compounds, contributing to the understanding of their physicochemical properties and facilitating the design of compounds with tailored functionalities (Sharma et al., 2016).

Antitubercular Agents

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which share structural similarities with the query compound, have been synthesized and evaluated for antitubercular activity. These compounds have shown promise as potent inhibitors of Mycobacterium tuberculosis, suggesting the potential of thiophene derivatives in the development of new antitubercular therapies (Marvadi et al., 2020).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10-8-13(11(2)20-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-21-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZZDOQWARBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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